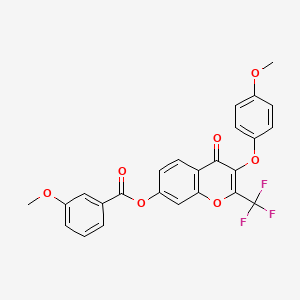![molecular formula C19H18Cl2N2O7S B5184926 dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate](/img/structure/B5184926.png)
dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain and inflammation. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins and other inflammatory mediators. Diclofenac is also known for its analgesic and antipyretic properties, making it a popular choice for the treatment of various conditions.
作用机制
Dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate works by inhibiting the activity of COX enzymes, which are responsible for the synthesis of prostaglandins and other inflammatory mediators. By inhibiting COX enzymes, dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate reduces inflammation, pain, and fever. dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate has also been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. In addition, dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate has been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10.
实验室实验的优点和局限性
Dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate is also well-tolerated and has a low risk of adverse effects. However, there are some limitations to the use of dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate in lab experiments. It has a short half-life and may require frequent dosing to maintain therapeutic levels. In addition, dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate has been shown to have variable effects in different animal models, which may limit its usefulness in certain experiments.
未来方向
There are several future directions for the use of dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate in scientific research. One area of interest is the development of new formulations of dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate that can improve its bioavailability and reduce its side effects. Another area of interest is the use of dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate in combination with other drugs to enhance its therapeutic effects. Finally, there is a need for further research to better understand the mechanisms of action of dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate and its potential uses in the treatment of various conditions.
Conclusion
dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate is a potent NSAID that is widely used in the treatment of pain and inflammation. Its mechanism of action involves the inhibition of COX enzymes, which are responsible for the synthesis of inflammatory mediators. dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate has several advantages for use in lab experiments, but there are also some limitations to its use. Future research is needed to better understand the potential uses of dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate in the treatment of various conditions.
合成方法
The synthesis of dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate involves several steps, starting with the reaction of 2,4-dichlorophenylacetonitrile with methylsulfonyl chloride to form 2,4-dichlorophenylacetonitrile methylsulfonate. This intermediate is then reacted with glycine to form N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycine. The final step involves the reaction of N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycine with terephthalic acid to form dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate.
科学研究应用
Dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate is widely used in scientific research for its potent anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various conditions, including arthritis, migraine, and postoperative pain. dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate has also been used in the treatment of cancer-related pain and in the prevention of postoperative complications.
属性
IUPAC Name |
dimethyl 2-[[2-(2,4-dichloro-N-methylsulfonylanilino)acetyl]amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O7S/c1-29-18(25)11-4-6-13(19(26)30-2)15(8-11)22-17(24)10-23(31(3,27)28)16-7-5-12(20)9-14(16)21/h4-9H,10H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBBHNDEXQJYSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CN(C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzene-1,4-dicarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B5184853.png)

![2-iodo-6-methoxy-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B5184873.png)
![3-{[2-(1-piperidinyl)ethyl]thio}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5184879.png)
![9-phenyl-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5184883.png)


![4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5184914.png)
![5-[(3-chloro-4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5184917.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[2-(1H-pyrazol-4-yl)ethyl]propanamide](/img/structure/B5184921.png)
![2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5184933.png)
![N-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5184941.png)
![1-(3-oxo-3-{3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}propyl)-2-pyrrolidinone](/img/structure/B5184942.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-methoxyphenyl methanesulfonate](/img/structure/B5184953.png)